6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)-

T-cell leukemia cutaneous T-cell lymphoma purine nucleoside phosphorylase inhibition

6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- (CAS 96412‑45‑2), also designated 9‑benzyl‑8‑bromoguanine or 8‑bromo‑9‑benzylguanine, is a synthetic C8‑brominated, N9‑benzylated purin‑6‑one derivative belonging to the 9‑benzylguanine class of purine nucleoside phosphorylase (PNP) inhibitors. Synthesized via alkylation of 8‑bromo‑N2‑acetylguanine followed by deacetylation, its molecular formula is C₁₂H₁₀BrN₅O (MW = 320.15).

Molecular Formula C12H10BrN5O
Molecular Weight 320.14 g/mol
CAS No. 96412-45-2
Cat. No. B12936778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)-
CAS96412-45-2
Molecular FormulaC12H10BrN5O
Molecular Weight320.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2Br
InChIInChI=1S/C12H10BrN5O/c13-11-15-8-9(16-12(14)17-10(8)19)18(11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,14,16,17,19)
InChIKeySDCVRZUGUCPEJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- (CAS 96412-45-2) – Compound Class and Core Characteristics for Procurement Screening


6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- (CAS 96412‑45‑2), also designated 9‑benzyl‑8‑bromoguanine or 8‑bromo‑9‑benzylguanine, is a synthetic C8‑brominated, N9‑benzylated purin‑6‑one derivative belonging to the 9‑benzylguanine class of purine nucleoside phosphorylase (PNP) inhibitors [1]. Synthesized via alkylation of 8‑bromo‑N2‑acetylguanine followed by deacetylation, its molecular formula is C₁₂H₁₀BrN₅O (MW = 320.15) [1]. The compound was designed as an analog of the known PNP inhibitor 8‑amino‑9‑benzylguanine and has been characterized for its immunoregulatory properties, particularly selective suppression of T‑cell proliferation and Th1‑cytokine secretion [1].

Why 9-Benzyl-8-bromoguanine (CAS 96412-45-2) Cannot Be Casually Replaced by Other 9-Benzylguanine or 8-Bromoguanine Analogs


The biological activity of 9‑benzyl‑8‑bromoguanine is exquisitely sensitive to both the regioisomeric attachment point of the benzyl group and the nature of the C8 substituent. Direct head‑to‑head experiments demonstrate that the N7‑benzyl regioisomer (7‑benzyl‑8‑bromoguanine) is approximately twice as potent at inhibiting MOLT‑4 and HUT78 T‑cell proliferation as the N9‑isomer [1]. Conversely, the N9‑isomer exhibits a distinct T‑cell functional selectivity profile, including inhibition of anti‑CD3‑activated IL‑2 secretion from murine Th1 clones that is not identically replicated by the N7‑isomer [1]. Furthermore, replacement of the C8‑bromo substituent by hydrogen (unsubstituted 9‑benzylguanine) reduces PNP binding affinity by roughly an order of magnitude [2]. These regioisomeric and substituent‑dependent effects mean that substituting an in‑class analog without empirical verification compromises both potency and functional selectivity in cell‑based T‑cell immunomodulation assays.

Quantitative Differentiation Evidence for 6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- (CAS 96412-45-2) Against Closest Comparators


T-Cell Proliferation Inhibition: 9-Benzyl-8-bromoguanine vs. 7-Benzyl-8-bromoguanine in Human Leukemia and Lymphoma Lines

In a direct head‑to‑head comparison, 9‑benzyl‑8‑bromoguanine (Compound I, the target) and its N7‑regioisomer (Compound II) were tested for inhibition of MOLT‑4 human T‑cell leukemia and HUT78 human cutaneous T‑cell lymphoma proliferation. Compound II was a significantly more potent inhibitor than Compound I in both cell lines [1]. The IC₅₀ values provide a quantitative basis for regioisomer selection depending on desired potency.

T-cell leukemia cutaneous T-cell lymphoma purine nucleoside phosphorylase inhibition

T-Cell vs. B-Cell Selectivity: Differential Cytotoxicity Profile of 9-Benzyl-8-bromoguanine

Both 9‑benzyl‑8‑bromoguanine and its 7‑isomer exhibited low toxicity toward human EBV‑transformed B‑lymphocytes while suppressing proliferation of malignant T‑cell lines [1]. The N9‑isomer suppressed MOLT‑4 and HUT78 T‑cell proliferation at micromolar concentrations (IC₅₀ = 50 μM and >50 μM, respectively) without significantly affecting B‑cell viability [1]. This T‑cell selectivity is a hallmark of the PNP inhibitor class, but the degree of selectivity differs among analogs; the paper notes that the antiproliferative effect of Compound II (N7‑isomer) was similar to that of CI‑1000, whereas Compound I (N9‑isomer) displayed lower potency but retained T‑cell specificity [1].

selective T-cell cytotoxicity B-lymphocyte sparing immunosuppression

Th1-Cytokine Suppression: IL‑2 and IFN‑γ Inhibition by 9-Benzyl-8-bromoguanine vs. 7-Benzyl-8-bromoguanine

Both regioisomers were evaluated for their effects on cytokine production in activated human T‑cell lymphoma (HUT78) and normal PBMC cultures. Compound I (N9‑isomer) inhibited anti‑CD3‑activated IL‑2 secretion from murine Th1 clones, while the murine Th2 clone was less sensitive to both compounds [1]. In HUT78 cells, both compounds suppressed IL‑2 production; in PBMC, both suppressed IFN‑γ production without affecting IL‑3 or IL‑10 [1]. The Th1‑selective cytokine suppression profile is a key differentiator of the 8‑bromoguanine scaffold compared to broader‑spectrum immunosuppressants [1].

Th1/Th2 balance IL‑2 inhibition IFN‑γ suppression cytokine profiling

PNP Binding Affinity Enhancement: 8-Bromo vs. Unsubstituted Guanine in the 9-Benzylguanine Scaffold

Systematic structure‑activity relationship (SAR) studies on purine nucleoside phosphorylase inhibitors have established that replacement of guanine by 8‑bromo‑ or 8‑aminoguanine enhances affinity for the enzyme by an order of magnitude or more [1]. This class‑level observation positions 8‑brominated 9‑benzylguanines—including 9‑benzyl‑8‑bromoguanine—as inherently higher‑affinity PNP ligands than their unsubstituted guanine counterparts. While direct Ki or IC₅₀ data for the target compound against purified human PNP are not reported in the primary literature, the magnitude and direction of the C8‑bromo effect are firmly established across multiple 9‑substituted guanine chemotypes [1].

PNP enzyme inhibition structure-activity relationship guanine C8 modification

Metabolic Resistance Conferred by C8-Bromination: Reduced B-Cell-Mediated Inactivation Compared to Native Guanosine

Bromination at the C8 position of guanosine and cyclic GMP has been shown to confer resistance to metabolic processing by B cells, which readily degrade and phosphorylate native (unsubstituted) guanosine and cyclic GMP [1]. This property directly contributes to the observed T‑cell selectivity of 8‑bromoguanine derivatives: intact purine metabolic pathways in B cells degrade native guanosine‑based compounds, whereas the 8‑bromo modification blocks this inactivation route, allowing the compound to persist selectively in the T‑cell compartment [1]. Although this evidence originates from 8‑bromoguanosine studies rather than 9‑benzyl‑8‑bromoguanine itself, the C8‑bromo motif is the critical structural determinant of metabolic resistance.

metabolic stability B-cell resistance 8-bromoguanosine cyclic GMP analog

Validated Research Application Scenarios for 6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- (CAS 96412-45-2)


Cutaneous T‑Cell Lymphoma (CTCL) Mechanistic Studies Requiring Graded T‑Cell Suppression

In HUT78 human cutaneous T‑cell lymphoma cultures, 9‑benzyl‑8‑bromoguanine produces partial (IC₅₀ > 50 μM) but selective growth inhibition without B‑cell toxicity [1]. This moderate potency makes it suitable for CTCL mechanistic studies where complete T‑cell ablation is undesirable—for example, when examining IL‑2 autocrine signaling dynamics or the threshold of PNP inhibition required to trigger apoptosis in malignant T cells [1].

Th1/Th2 Immune Deviation Assays in Murine T‑Cell Clone Systems

The compound selectively inhibits anti‑CD3‑activated IL‑2 secretion from murine Th1 clones (pGL10) while sparing IL‑4 and IL‑5 production from Th2 clones (D10.G4.1) [1]. This Th1‑biased profile supports its use as a chemical probe in Th1/Th2 polarization studies, particularly in models of autoimmune disease or transplant rejection where Th1 dominance is pathogenic [1].

Regioisomer Comparison Studies for PNP Inhibitor Structure‑Activity Relationship (SAR) Campaigns

The well‑characterized potency difference between the N9‑isomer (IC₅₀ = 50 μM, MOLT‑4) and N7‑isomer (IC₅₀ = 24 μM, MOLT‑4) [1] provides a calibrated reference pair for SAR studies exploring the impact of N‑alkylation regioisomerism on PNP inhibitor pharmacology. Both isomers should be procured together as a matched set for any program investigating 8‑bromoguanine‑based immunomodulators.

B‑Cell‑Sparing Immunosuppression in Mixed Lymphocyte Reaction (MLR) Assays

The compound's low toxicity toward EBV‑transformed B‑lymphocytes [1], combined with its T‑cell antiproliferative activity and the metabolic resistance conferred by C8‑bromination [2], supports its use in MLR experiments where selective T‑cell suppression must be achieved without compromising B‑cell viability or function.

Quote Request

Request a Quote for 6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.